molecular formula C6H14N2O3 B12559662 Acetamide, 2-[bis(2-hydroxyethyl)amino]- CAS No. 189621-70-3

Acetamide, 2-[bis(2-hydroxyethyl)amino]-

Cat. No.: B12559662
CAS No.: 189621-70-3
M. Wt: 162.19 g/mol
InChI Key: ODMYVDTWPFFABO-UHFFFAOYSA-N
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Description

The compound "Acetamide, 2-[bis(2-hydroxyethyl)amino]-" (IUPAC name: 2-[bis(2-hydroxyethyl)amino]acetamide) is a substituted acetamide featuring a bis(2-hydroxyethyl)amino group at the second carbon of the acetamide backbone. This structure confers unique solubility, reactivity, and functional properties due to the presence of hydroxyl groups, which enhance hydrophilicity and hydrogen-bonding capacity.

Properties

CAS No.

189621-70-3

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetamide

InChI

InChI=1S/C6H14N2O3/c7-6(11)5-8(1-3-9)2-4-10/h9-10H,1-5H2,(H2,7,11)

InChI Key

ODMYVDTWPFFABO-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

N,N-Bis(2-hydroxyethyl)acetamide is synthesized via nucleophilic acylation of diethanolamine with acetyl chloride (Figure 1). Pyridine acts as a base to neutralize HCl, driving the reaction forward.

Steps:

  • Reagent Preparation: Dissolve diethanolamine (2 g) in dichloromethane (DCM).
  • Base Addition: Add pyridine (1.2 equivalents).
  • Acid Chloride Introduction: Slowly add acetyl chloride (1.2 equivalents) over 1 hour.
  • Workup: Wash with saturated NaHCO₃, 2M HCl, and water. Dry with MgSO₄, then evaporate solvent.
Parameter Value/Description
Solvent Dichloromethane
Base Pyridine
Temperature Room temperature
Yield 62%

Analytical Validation:

  • FTIR: Peaks at 3353 cm⁻¹ (O-H), 2934 cm⁻¹ (C-H), 1605 cm⁻¹ (C=O), 1036 cm⁻¹ (C-O).
  • ¹H NMR (CDCl₃): δ 4.81 (brs, 2H, OH), 3.76–3.67 (m, 4H, CH₂O), 2.09 (s, 3H, CH₃).

Acetic Anhydride Method

Process Overview

This method avoids corrosive acid chlorides, using acetic anhydride in tetrahydrofuran (THF).

Steps:

  • Reagent Mixing: Dissolve diethanolamine (20 g) in THF (150 mL) at 0°C.
  • Anhydride Addition: Slowly add acetic anhydride (1.2 equivalents) over 4 hours.
  • Purification: Remove acetic acid under vacuum, then reflux with K₂CO₃ in methanol.
  • Isolation: Filter solids, wash with acetone, and dry.
Parameter Value/Description
Solvent THF, methanol
Catalyst K₂CO₃
Temperature 0°C → Reflux
Yield 69%

Challenges:

  • Byproduct Formation: Double acetylated impurities require rigorous purification.

Catalyzed Amidation

Base-Catalyzed Reactions

Amidation of acetic acid derivatives with diethanolamine under basic conditions is scalable for industrial use.

Example from Fatty Acid Systems:

  • Transesterification: Convert triglycerides (e.g., palm oil) to methyl esters using H₂SO₄.
  • Amidation: React methyl esters with diethanolamine and NaOH (5% w/w) at 140°C.
  • Optimization: Taguchi method improves conversion rates (e.g., 68.95% at 1:5 ester:amine ratio).
Molar Ratio (Ester:Amine) Conversion (%)
1:1 50.40
1:5 68.95

Kinetics:

  • Order: First-order at 140°C.
  • Catalyst Role: NaOH breaks ester bonds (Equation 1), facilitating nucleophilic attack by diethanolamine.

$$ \text{RCOOCH}3 + \text{NaOH} \rightarrow \text{RCOONa} + \text{CH}3\text{OH} $$

Alternative Solvent Systems

Polar Aprotic Solvents

Patents propose THF, acetonitrile, or toluene with coupling agents (e.g., EDC/HOBt) for challenging substrates.

Procedure:

  • Solvent: THF (1–3 volumes relative to reactants).
  • Coupling Agent: EDC (1–1.6 equivalents).
  • Reaction: Stir at 20–30°C for 4–5 hours.
Solvent Coupling Agent Yield
THF EDC 85–90%
Acetonitrile HOBt 78–82%

Advantages:

  • Selectivity: Avoids side reactions in aqueous media.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks/Shifts Source
FTIR 3353 cm⁻¹ (O-H), 1605 cm⁻¹ (C=O)
¹H NMR δ 3.76–3.67 (CH₂O), δ 2.09 (CH₃)
¹³C NMR δ 173.15 (C=O), δ 60.84 (CH₂O)

Chromatography:

  • HPLC Purity: >99% for crystalline products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have been extensively studied for their potential therapeutic applications. The compound has shown promise in the design of pharmaceuticals due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that acetamide derivatives exhibit anticancer properties. For instance, compounds similar to Acetamide, 2-[bis(2-hydroxyethyl)amino]- have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of acetamide derivatives has also been documented. Research has shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Biochemical Applications

Acetamide, 2-[bis(2-hydroxyethyl)amino]- is utilized in biochemical assays and as a reagent in synthetic chemistry.

Enzyme Inhibition Studies

This compound serves as a substrate or inhibitor for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its structural properties allow it to mimic natural substrates, making it a valuable tool in enzyme research .

Drug Development

In drug formulation, acetamide derivatives are often explored for their solubility and stability profiles. They can enhance the bioavailability of poorly soluble drugs when used as excipients or active pharmaceutical ingredients .

Environmental Applications

The environmental impact and degradation of chemical compounds are critical areas of research. Acetamide, 2-[bis(2-hydroxyethyl)amino]- has been assessed for its ecological footprint.

Ecotoxicity Studies

Screening assessments have identified acetamide derivatives as having potential ecological risks due to their persistence and bioaccumulation potential in aquatic environments. Studies have shown that these compounds can affect aquatic life, leading to recommendations for regulated use .

Biodegradation Research

Research into the biodegradation pathways of acetamide compounds is ongoing, with findings indicating that specific microbial strains can effectively degrade these substances under controlled conditions. This research is vital for developing bioremediation strategies for contaminated sites .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of acetamide derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by Health Canada highlighted the persistence of acetamide derivatives in water systems and their potential effects on aquatic organisms, emphasizing the need for further research into their degradation pathways and ecological risks .

Mechanism of Action

The mechanism of action of Acetamide, 2-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between "Acetamide, 2-[bis(2-hydroxyethyl)amino]-" and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Substituents Toxicity/Stability Notes
Acetamide, 2-[bis(2-hydroxyethyl)amino]- (Target Compound) C₆H₁₄N₂O₃ (hypothetical) ~162.19 g/mol Acetamide core, bis(2-hydroxyethyl)amino group No direct data; inferred low toxicity
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 g/mol Cyano group, methylaminocarbonyl Toxicological properties not studied
Acetamide,2-[bis(2-chloroethyl)oxidoamino]-, hydrochloride (1:1) C₆H₁₂Cl₂N₂O₂·HCl 279.55 g/mol Chloroethyl groups, N-oxide, hydrochloride salt Likely hazardous due to Cl substituents
Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl] C₁₃H₂₁N₂O₄ 281.32 g/mol Aromatic ring, methoxy, bis(2-hydroxyethyl)amino High solubility in polar solvents
N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]acetamide C₁₉H₂₀N₆O₅S 444.46 g/mol Azo group, nitro, benzisothiazole, bis(2-hydroxyethyl)amino Potential mutagenicity (azo linkage)

Key Findings from Comparative Analysis

Hydrophilicity and Solubility: The bis(2-hydroxyethyl)amino group in the target compound and its aromatic analogs (e.g., ) enhances water solubility compared to halogenated derivatives like , which may exhibit lower solubility due to hydrophobic chloroethyl groups. The methoxy group in further increases polarity, making it suitable for applications in dye intermediates or pharmaceuticals .

Toxicity and Reactivity: Chlorinated derivatives (e.g., ) are likely more toxic due to the presence of reactive chloroethyl groups, which can alkylate biomolecules . Cyano-substituted analogs (e.g., ) lack comprehensive toxicity data, suggesting caution in handling .

Applications :

  • Aromatic derivatives () are frequently used in synthetic chemistry for dyes, pigments, or drug intermediates due to their chromophoric and electron-donating groups.
  • The target compound’s simpler structure (without aromatic rings) may find use in surfactants or polymer additives, leveraging its hydroxyl groups for hydrogen bonding.

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